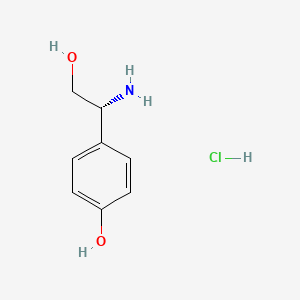

(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative.

Amination: The phenol derivative undergoes an amination reaction to introduce the amino group.

Hydroxylation: The next step involves hydroxylation to introduce the hydroxyethyl group.

Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted phenols and amines.

Wissenschaftliche Forschungsanwendungen

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors and other proteins, modulating their activity and leading to physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride

- (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride

- ®-4-(1-Amino-2-hydroxyethyl)phenol sulfate

Uniqueness

®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyethyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

(R)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a chiral compound with the molecular formula C₈H₁₂ClNO₂, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and biological properties. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays and reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.64 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Interaction : Acts as a substrate in biochemical assays, facilitating studies on enzyme mechanisms.

- Neurotransmitter Modulation : Preliminary studies suggest it may influence neurotransmitter systems, indicating potential applications in neuropharmacology.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially scavenging free radicals due to the presence of hydroxyl groups.

Antioxidant Properties

Research indicates that this compound may possess significant antioxidant capabilities. This property is crucial for mitigating oxidative stress-related damage in cells, making it a candidate for further exploration in therapeutic contexts.

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. For instance, studies have indicated that it could play a role in conditions such as depression or anxiety by influencing serotonin or dopamine pathways.

Anti-inflammatory Potential

Investigations into the anti-inflammatory properties of this compound reveal that it may inhibit pathways associated with inflammation. This activity could be beneficial in developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antioxidant Activity Study :

- A study demonstrated that the compound effectively scavenged free radicals in vitro. The results indicated a dose-dependent response, highlighting its potential as a natural antioxidant agent.

-

Neuropharmacological Research :

- In animal models, this compound was shown to reduce anxiety-like behaviors. The mechanism was linked to enhanced serotonergic activity in the brain.

-

Anti-inflammatory Mechanism :

- A recent investigation showed that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting its utility in treating chronic inflammatory conditions.

Eigenschaften

IUPAC Name |

4-[(1R)-1-amino-2-hydroxyethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEKJBCPERBCDN-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.